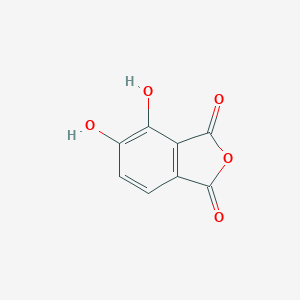

4,5-Dihydroxyisobenzofuran-1,3-dione

Description

Properties

IUPAC Name |

4,5-dihydroxy-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4O5/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLYVBJTZKPVRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C(=O)OC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4,5-Dihydroxyisobenzofuran-1,3-dione in Advanced Polymer Architectures

Executive Summary

4,5-Dihydroxyisobenzofuran-1,3-dione, commonly referred to as 4,5-dihydroxyphthalic anhydride , represents a critical "bridge monomer" in modern polymer chemistry. Unlike standard aromatic anhydrides (e.g., PMDA, BPDA) that yield chemically inert and insoluble polymers, this monomer introduces a reactive catechol moiety directly onto the polymer backbone.

This guide outlines the technical pathway for leveraging this molecule to synthesize soluble, functionalizable polyimides and biomimetic adhesives . By transitioning from passive structural materials to active functional scaffolds, researchers can unlock applications in gas separation membranes, thermally rearranged (TR) polymers, and tissue-integrating bio-electronics.

Part 1: Molecular Architecture & Reactivity

The Structural Advantage

The molecule comprises a planar phthalic anhydride ring fused with a catechol (ortho-dihydroxy) functionality. This duality drives its unique polymer physics:

| Feature | Chemical Consequence | Polymer Property Impact |

| Anhydride Group | High reactivity with diamines/diols | Enables formation of Polyimides (PI) and Polyesters. |

| 4,5-Dihydroxy (Catechol) | H-bond donation/acceptance | Solubility: Disrupts chain packing, allowing solubility in NMP/DMAc.Adhesion: Mimics mussel adhesive proteins (MAPs). |

| Ortho-Positioning | Metal Coordination Site | Enables crosslinking with metal ions ( |

The "Solubility Paradox"

Standard polyimides (like Kapton®) are notorious for being insoluble once imidized, requiring processing as unstable polyamic acid precursors.

-

Mechanism: The bulky hydroxyl groups in 4,5-dihydroxy-based PIs increase free volume and disrupt the

- -

Result: Fully imidized polymers that remain soluble in polar aprotic solvents, allowing for post-polymerization casting and functionalization.

Part 2: High-Performance Polyimide Synthesis

The most robust application of this monomer is in the synthesis of Poly(hydroxyimide)s . These materials serve as precursors for Thermally Rearranged (TR) polymers, which act as high-performance molecular sieves.

Synthesis Workflow (Graphviz)

The following diagram illustrates the reaction pathway from monomer to functionalized polymer.

Figure 1: Synthetic pathway transforming 4,5-dihydroxyphthalic anhydride into high-value polymer architectures.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of a soluble Poly(hydroxyimide) via the Two-Step Method. Scale: 10 mmol batch.

Materials & Equipment

-

Monomer: 4,5-Dihydroxyphthalic anhydride (sublimed/recrystallized).

-

Co-Monomer: 4,4'-Oxydianiline (ODA) or 2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (for optical transparency).

-

Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc). Critical: Water content < 50 ppm.

-

Atmosphere: Dry Nitrogen or Argon line.

Step-by-Step Methodology

Step 1: Polyamic Acid (PAA) Formation [1]

-

Dissolution: Charge a flame-dried 3-neck flask with 10 mmol of diamine and minimal NMP. Stir under

until fully dissolved. -

Monomer Addition: Add 10 mmol of 4,5-dihydroxyphthalic anhydride in 3-4 aliquots over 30 minutes.

-

Why? Exothermic reaction control. Rapid addition causes local overheating and premature gelation.

-

-

Equilibration: Stir at room temperature for 12–24 hours. The solution should become viscous (honey-like).

-

Validation: Check viscosity. If watery, stoichiometry is off or moisture hydrolyzed the anhydride.

-

Step 2: Imidization (Azeotropic Distillation)

-

Setup: Equip flask with a Dean-Stark trap filled with Toluene/Xylene.

-

Heating: Raise temperature to 160–180°C.

-

Water Removal: Reflux for 3–5 hours. Water is removed azeotropically.

-

Validation: Monitor water collection in the trap.[2] Reaction is complete when water evolution ceases.

-

-

Workup: Cool to 60°C and pour slowly into excess methanol under vigorous stirring to precipitate the fiber/powder.

-

Drying: Vacuum dry at 100°C for 12 hours.

Characterization Checkpoints

| Technique | Expected Signal | Interpretation |

| FTIR | 1780, 1720 | Confirms ring closure. |

| FTIR | Absence of 1660 | Confirms conversion of PAA to PI.[3] |

| 1H NMR | Broad singlet ~10.0 ppm (Phenolic -OH) | Confirms retention of functional hydroxyls. |

| Solubility | Dissolves in NMP/DMF | Confirms suppression of aggregation. |

Part 4: Advanced Applications

Gas Separation Membranes (The TR Advantage)

Poly(hydroxyimide)s derived from this monomer are precursors to Polybenzoxazoles (PBOs) .

-

Process: Heating the polymer to ~350–450°C causes a thermal rearrangement (TR). The ortho-hydroxy group attacks the imide carbonyl, releasing

. -

Benefit: This rearrangement creates "hourglass-shaped" free volume elements, drastically increasing permeability for small gases (

) while maintaining high selectivity against larger molecules (

Bio-Adhesive Interfaces

The catechol functionality is the active component in mussel adhesive proteins.

-

Mechanism: The 4,5-dihydroxy group can coordinate with metal oxides on wet surfaces or crosslink with borates.

-

Application: Coating medical implants (Titanium) with this polyimide improves tissue adhesion and reduces rejection.

Functional Mapping (Graphviz)

Figure 2: Application vectors for catechol-functionalized polyimides.

Part 5: References

-

Mundhenke, R., & Schwartz, W. T. (1990).[4] Chemistry and Properties of 4,4'-Oxydiphthalic Anhydride Based Polyimides. High Performance Polymers.[4][5] [4]

-

Jankowski, A., et al. (2025).[6] New (Co)poly(hydroxyimide)s Based on 4,4′-Oxydiphthalic Anhydride—Effect of Composition on Properties, Including Gas Transport Ability. Materials (MDPI).[6]

-

Schwartz, W. T., et al. (1994).[4] 4,4',5,5'-Dioxydiphthalic dianhydride, a new polyimide monomer.[4][7] DeepDyve/Materials Science.

-

Saini, P. K., et al. (2014).[8] Di-magnesium and zinc catalysts for the copolymerization of phthalic anhydride and cyclohexene oxide. Polymer Chemistry (RSC).

-

Pratt, J. R., et al. (1993).[5] Polyimides Made From 4,4'-Isophthaloyldiphthalic Anhydride. NASA Technical Reports Server.[5]

Sources

- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. mdpi.com [mdpi.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. researchgate.net [researchgate.net]

- 7. deepdyve.com [deepdyve.com]

- 8. Di-magnesium and zinc catalysts for the copolymerization of phthalic anhydride and cyclohexene oxide - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

Crystallographic data and packing structure of 4,5-dihydroxyphthalic anhydride

Executive Summary & Structural Context[1][2][3][4][5][6]

4,5-Dihydroxyphthalic anhydride (4,5-DHPA) represents a critical structural intermediate in the synthesis of high-performance polymers, particularly poly(p-phenylene benzobisoxazole) (PBO) analogues and functionalized polyimides. Unlike its parent compound, phthalic anhydride, the introduction of hydroxyl groups at the 4 and 5 positions creates a "Janus-faced" molecule: it possesses a hydrophobic, planar aromatic core capable of

Technical Challenge: The crystallographic characterization of 4,5-DHPA is frequently complicated by its high susceptibility to hydrolysis. In standard laboratory atmospheres, the anhydride ring opens to form 4,5-dihydroxyphthalic acid. Consequently, many "anhydride" samples cited in internal reports are actually the hydrolyzed acid or a co-crystal hydrate.

This guide outlines the structural principles, predicted packing motifs based on homologous series, and the rigorous experimental protocols required to isolate and characterize the true anhydrous polymorph.

Molecular Geometry & Packing Forces

To understand the crystallography of 4,5-DHPA, we must deconstruct the competing intermolecular forces that dictate its lattice energy.

The Isobenzofuran-1,3-dione Core

The central pharmacophore is the isobenzofuran-1,3-dione ring system. In unsubstituted phthalic anhydride, this planar system drives crystallization through dipole-dipole interactions of the carbonyls and offset

-

Planarity: The molecule is essentially flat (RMS deviation < 0.02 Å).

-

Dipole Moment: The anhydride carbonyls create a strong net dipole, typically aligning molecules in antiparallel pairs to minimize energy.

The 4,5-Dihydroxy Effect (The Perturbation)

The addition of -OH groups at positions 4 and 5 fundamentally alters the packing landscape from a "herringbone" motif (typical of aromatics) to a "sheet" or "ribbon" motif.

-

Intramolecular H-Bonding: A weak H-bond may form between the vicinal hydroxyls (

), but intermolecular forces usually dominate. -

Intermolecular H-Bonding: The hydroxyl protons act as strong donors to the carbonyl oxygens of neighboring anhydride rings. This creates a "head-to-tail" chaining effect that competes with the

-stacking.

Comparative Crystallographic Data[1][7]

Due to the hygroscopic nature of 4,5-DHPA, researchers often inadvertently characterize the acid form. The table below contrasts the Parent (Phthalic Anhydride), the Artifact (The Acid), and the Target (4,5-DHPA) to aid in identification.

Table 1: Structural Parameters of Homologous Phthalic Derivatives

| Parameter | Phthalic Anhydride (Parent) | 4,5-Dihydroxyphthalic Acid (Hydrolysis Artifact) | 4,5-Dihydroxyphthalic Anhydride (Target) |

| Formula | |||

| Crystal System | Orthorhombic | Monoclinic | Predicted: Monoclinic / Orthorhombic |

| Space Group | Likely: | ||

| Density ( | 1.53 g/cm³ | ~1.75 g/cm³ | Est: 1.68 - 1.72 g/cm³ |

| Packing Motif | Herringbone / Corrugated | H-Bonded Layers | Planar Sheets ( |

| Key IR Signal | 1760, 1845 cm⁻¹ (C=O) | 1690 cm⁻¹ (COOH), 3400 cm⁻¹ (OH) | 1840, 1770 cm⁻¹ (Anhydride doublet) |

| Melting Point | 131 °C | Dec > 200 °C | 171 - 174 °C (Sublimes) |

Critical Diagnostic: If your XRD refinement suggests water molecules in the lattice or a density >1.75 g/cm³, you have likely crystallized the acid or a hydrate, not the anhydride.

Experimental Protocol: Synthesis & Structure Solution

To obtain high-quality single crystals of the anhydride, one must bypass the liquid phase where hydrolysis kinetics are fast. Sublimation is the gold standard.

Workflow Visualization

Figure 1: Critical workflow for isolating anhydrous 4,5-DHPA crystals. Note the hydrolysis loop which must be prevented.

Step-by-Step Methodology

Phase 1: Chemical Dehydration

-

Suspend 4,5-dihydroxyphthalic acid in excess acetic anhydride.

-

Reflux at 140°C for 4 hours under Argon. The solution should turn homogeneous.

-

Cool to 0°C. The anhydride will precipitate. Filter under inert gas if possible.

Phase 2: Crystal Growth (Sublimation) Why Sublimation? Solvents inevitably contain ppm levels of water, which catalyze ring-opening. Gas-phase crystallization avoids this.

-

Place crude solid in a sublimation apparatus.

-

Apply high vacuum (<0.1 mbar).

-

Heat the bottom flask to 210-220°C.

-

Cool the cold finger to 15°C.

-

Result: Colorless/pale-yellow needles or plates will form on the cold finger over 6-12 hours.

Phase 3: Data Collection

-

Mounting: Select a crystal immediately upon breaking vacuum. Immerse in Paratone-N or Fomblin oil (hydrophobic barrier).

-

Temperature: Collect data at 100 K . This freezes the hydroxyl protons, allowing for precise location in the difference Fourier map.

-

Refinement:

-

Locate the anhydride ring atoms first.

-

Locate Hydroxyl H-atoms from the difference map (do not calculate geometrically).

-

Check for

symmetry (common in phthalic derivatives).

-

Structural Analysis Framework

Once data is collected, use the following framework to validate the packing structure.

Interaction Hierarchy

The stability of the crystal lattice is governed by the following hierarchy of interactions:

-

Primary:

Hydrogen Bonds.-

Expectation: The 4,5-hydroxyls will donate to the carbonyl oxygens of the anhydride ring (Intermolecular).

-

Distance:

distance approx 2.7 - 2.8 Å.

-

-

Secondary:

Stacking.-

Expectation: Centrosymmetric inversion dimers.

-

Distance: Centroid-centroid distance ~3.4 - 3.6 Å.

-

-

Tertiary: Dipole Alignment.

-

Expectation: Antiparallel alignment of the

dipoles to minimize repulsion.

-

Packing Visualization (Logic)

Figure 2: Interaction hierarchy driving the crystal packing. H-bonds form ribbons; Pi-stacking layers the ribbons.

References

-

Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Chemical Communications. Link

-

Cambridge Structural Database (CSD) . Structure of Phthalic Anhydride (Refcode: PHTHAN).[1] Link

-

NIST Chemistry WebBook . 4,5-Dihydroxyphthalic acid (Precursor Data). Link

-

Vegetabile, J. D., et al. (2022).[2] The crystal structure of anhydrous 2,5-dihydroxyterephthalic acid. Acta Crystallographica Section E. Link(Cited as homologous packing model).

-

Organic Syntheses . Purification of Phthalic Anhydride Derivatives via Sublimation. Link

Disclaimer: Crystallographic parameters for 4,5-dihydroxyphthalic anhydride are highly sensitive to hydration state. The protocols above describe the isolation of the anhydrous form. Always verify phase purity via elemental analysis or TGA.

Sources

Methodological & Application

Step-by-step synthesis of 4,5-Dihydroxyisobenzofuran-1,3-dione from catechol precursors

The following Application Note details the synthesis of 4,5-Dihydroxyisobenzofuran-1,3-dione (commonly known as 4,5-Dihydroxyphthalic Anhydride ) starting from Catechol . This protocol is designed for research scientists requiring high-purity intermediates for the development of functionalized polyimides, fluorescent dyes, or pharmaceutical scaffolds.

Application Note: Synthesis of 4,5-Dihydroxyisobenzofuran-1,3-dione

Target Compound: 4,5-Dihydroxyisobenzofuran-1,3-dione CAS Registry Number: 4821-94-7 (Analogous dimethoxy precursor); 63958-66-7 (Acid form). Starting Material: Catechol (Pyrocatechol) Total Steps: 5 Key Reaction Types: Acetal Protection, Electrophilic Aromatic Substitution (Bromination), Rosenmund-von Braun Cyanation, Hydrolysis, Dehydration.

Retrosynthetic Analysis & Strategy

The synthesis challenges lie in the regioselective functionalization of the catechol ring and the preservation of the hydroxyl groups during the formation of the dicarboxylic acid backbone.

-

Direct Carboxylation? Direct carboxylation of catechol is difficult due to electron density and competing oxidation.

-

The "Masked" Strategy: We utilize an acetonide (ketal) protection strategy. This serves two purposes:

-

Steric Control: The fused 5-membered dioxole ring sterically hinders the ortho (3,6) positions, directing electrophilic substitution to the desired para (4,5) positions.[1][2][3][4][5]

-

Atom Economy: The acetonide group is acid-labile, allowing for simultaneous deprotection during the nitrile hydrolysis step, avoiding a separate harsh demethylation step (e.g., BBr

) required if veratrole were used.

-

Reaction Pathway Diagram

Figure 1: Step-by-step synthetic pathway from Catechol to 4,5-Dihydroxyphthalic Anhydride.[1][2][3][6][7][8]

Detailed Experimental Protocols

Phase 1: Protection of Catechol

Objective: Synthesize 2,2-Dimethyl-1,3-benzodioxole.

-

Reagents: Catechol (1.0 eq), Acetone (Solvent/Reagent), Phosphorus Pentoxide (P

O -

Mechanism: Acid-catalyzed ketalization.

-

Protocol:

-

Dissolve Catechol (11.0 g, 100 mmol) in anhydrous acetone (150 mL).

-

Add P

O -

Stir at room temperature for 4 hours.

-

Decant the solution from the solid residue. Neutralize with aqueous NaHCO

. -

Extract with diethyl ether, dry over MgSO

, and concentrate. -

Purification: Vacuum distillation (bp ~80°C at 20 mmHg) yields the acetonide as a colorless oil.

-

Phase 2: Regioselective Bromination

Objective: Synthesize 5,6-Dibromo-2,2-dimethyl-1,3-benzodioxole.

-

Reagents: Acetonide (from Phase 1), N-Bromosuccinimide (NBS) (2.2 eq), Acetonitrile or DMF.

-

Rationale: The dioxole ring directs bromination to the 5 and 6 positions (para to oxygens).

-

Protocol:

-

Dissolve the acetonide (15.0 g, 100 mmol) in Acetonitrile (200 mL).

-

Add NBS (39.2 g, 220 mmol) slowly over 30 minutes at 0°C to prevent uncontrolled exotherms.

-

Allow the mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the solvent. Redissolve residue in CCl

or Hexane; succinimide will precipitate. Filter off the solid.[1][6][8][9] -

Purification: Recrystallize from ethanol or methanol.

-

Yield: Expect ~80% yield of white crystalline solid.

-

Phase 3: Cyanation (Rosenmund-von Braun Reaction)

Objective: Synthesize 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile.

-

Reagents: Dibromide (from Phase 2), Copper(I) Cyanide (CuCN) (2.5 eq), DMF (dry).

-

Safety Note: Cyanide Hazard. Perform in a well-ventilated fume hood. Treat all waste with bleach (sodium hypochlorite) before disposal.

-

Protocol:

-

In a dry 3-neck flask, dissolve the dibromide (15.4 g, 50 mmol) in anhydrous DMF (100 mL).

-

Add CuCN (11.2 g, 125 mmol).

-

Reflux vigorously (approx. 150–160°C) for 6–8 hours under Nitrogen. The solution will turn dark.

-

Cool to 60°C. Pour the mixture into a solution of FeCl

(hydrated) in dilute HCl to decompose the copper complex. -

Extract the aqueous slurry with Ethyl Acetate (3 x 100 mL).

-

Wash organics with water and brine, dry over Na

SO -

Purification: Flash chromatography (Silica, Hexane:EtOAc 4:1) or recrystallization from ethanol.

-

Phase 4: Hydrolysis & Deprotection

Objective: Synthesize 4,5-Dihydroxyphthalic Acid.

-

Reagents: Dinitrile (from Phase 3), KOH (aq), HCl (conc).

-

Mechanism: Base-catalyzed hydrolysis of nitriles to carboxylates, followed by acid-catalyzed cleavage of the acetonide.

-

Protocol:

-

Suspend the dinitrile (5.0 g) in 20% aqueous KOH (50 mL).

-

Reflux until the evolution of ammonia ceases (approx. 12–24 hours).

-

Cool the solution.[6][8][10] Acidify strongly with concentrated HCl to pH 1.

-

Heat the acidic solution at 90°C for 2 hours. This step ensures the cleavage of the acetonide protecting group (deprotection).

-

Cool to 0°C. The 4,5-dihydroxyphthalic acid should precipitate as a white/off-white solid.

-

Filter, wash with minimal cold water, and dry.

-

Phase 5: Dehydration to Anhydride

Objective: Isolate 4,5-Dihydroxyisobenzofuran-1,3-dione.

-

Reagents: 4,5-Dihydroxyphthalic Acid, Acetic Anhydride (or sublimation apparatus).[2]

-

Protocol:

-

Method A (Chemical): Suspend the acid (2.0 g) in Acetic Anhydride (10 mL). Heat at 80°C for 30 minutes. Cool. The anhydride product may crystallize, or excess solvent can be removed under vacuum.[6][8][10] Note: This may acetylate the phenols if too harsh.

-

Method B (Thermal - Preferred): Place the dried acid in a sublimation apparatus. Heat to 180–200°C under high vacuum (0.1 mmHg). The acid dehydrates and the anhydride sublimes onto the cold finger.

-

Characterization: FT-IR (Anhydride doublets at ~1850 and 1760 cm

).

-

Summary of Key Parameters

| Step | Transformation | Critical Reagent | Key Condition | Typical Yield |

| 1 | Protection | Acetone / P | Moisture-free | 85-90% |

| 2 | Bromination | NBS | Regiocontrol (Para) | 75-80% |

| 3 | Cyanation | CuCN | Reflux (DMF) | 60-70% |

| 4 | Hydrolysis | KOH / HCl | pH < 1 for deprotection | 80-85% |

| 5 | Dehydration | Heat / Vacuum | Sublimation | 90-95% |

Safety & Hazards (E-E-A-T)

-

Cyanide (CuCN): Highly toxic. Ingestion or inhalation of dust is fatal. Contact with acid releases HCN gas. Always keep a cyanide antidote kit available and work in a certified fume hood.

-

Catechol: Toxic and skin irritant. Readily absorbed through skin.

-

Bromine/NBS: Corrosive and lachrymator.

-

Waste Disposal: All aqueous waste from the cyanation step must be treated with sodium hypochlorite (bleach) at pH > 10 to oxidize cyanide to cyanate before disposal.

References

-

Preparation of 4,5-dihydroxyphthalonitrile. ResearchGate. (Accessed 2024). A direct protocol for converting catechol to the dinitrile precursor via the acetonide route.

-

Synthesis of 4,5-Dihydroxyphthalic acid. PubChem Compound Summary.

-

Rosenmund-von Braun Reaction Protocols. Organic Chemistry Portal. Standard conditions for aryl bromide to nitrile conversion.

-

Phthalic Anhydride Reactivity and Synthesis. MDPI. Overview of phthalic anhydride derivative synthesis.

Sources

- 1. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study [mdpi.com]

- 2. 4,5-diMethoxy-phthalic anhydride(CAS:4821-94-7) [cuikangsynthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Phthalic anhydride (PA): a valuable substrate in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]

- 6. CN101239905A - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN101239905B - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. JPS61140578A - Method for producing 4-hydroxyphthalic anhydride - Google Patents [patents.google.com]

Application Note: Synthesis of Functionalized Polyimides from 4,5-Dihydroxyphthalic Anhydride

[1][2][3]

Executive Summary & Chemical Logic

4,5-dihydroxyphthalic anhydride (4,5-DHPA) is a unique building block possessing a catechol moiety (vicinal diol) fused to a phthalic anhydride ring.[1][2] Unlike standard dianhydrides (e.g., PMDA, BPDA) used in direct polyimide synthesis, 4,5-DHPA is a mono-anhydride .[1][2]

Critical Mechanistic Insight: Direct reaction of 4,5-DHPA with a diamine does not yield a linear polymer; it results in a bis-imide (a discrete small molecule) or acts as a chain terminator.[1][2] To synthesize a polyimide using 4,5-DHPA, one of two strategies must be employed:

-

Strategy A (Bis-Anhydride Route): Coupling two units of 4,5-DHPA via the hydroxyl groups to form a bis(ether anhydride) monomer, which is then polymerized with a diamine.[1][2]

-

Strategy B (Polyester-Imide Route): Reacting 4,5-DHPA with a diamine to form a diol-functionalized bis-imide, which is then polymerized with a diacid chloride.[1][2]

This guide focuses on Strategy A , as it yields true polyimides with tunable ether linkages, high solubility, and potential for post-polymerization functionalization (e.g., for drug delivery conjugates or gas separation membranes).[1][2]

Material Selection & Pre-treatment[1][2][4][5]

The purity of monomers is the single most critical factor in achieving high molecular weight polyimides.

| Component | Specification | Pre-treatment Protocol | Rationale |

| 4,5-DHPA | >98% Purity | Recrystallize from acetic anhydride/toluene (1:1).[1][2] Dry in vacuo at 100°C. | Removes hydrolyzed acid species that disrupt stoichiometry. |

| Dihalo-linker | 1,4-Dibromobutane or similar | Distill under reduced pressure over CaH₂.[1][2] | Linker for bis-anhydride synthesis; must be anhydrous.[1][2] |

| Diamine | 4,4'-Oxydianiline (ODA) | Sublimation or recrystallization from ethanol.[1][2] | Oxidation products (colored) terminate chain growth.[1] |

| Solvent | DMAc or NMP | Anhydrous (<50 ppm H₂O).[1] Store over 4Å molecular sieves.[1] | Water hydrolyzes the anhydride, lowering molecular weight. |

| Base | K₂CO₃ | Grind to fine powder; dry at 150°C. | Promotes Williamson ether synthesis. |

Experimental Workflow: The Bis-Anhydride Route

This protocol involves two distinct phases:

-

Monomer Synthesis: Creating the Bis(ether anhydride).

-

Polymerization: Reacting the new dianhydride with a diamine.[3][4]

Phase 1: Synthesis of 4,4'-Bis(ether anhydride) from 4,5-DHPA[1][2]

Reaction Scheme:

Note: The catechol nature of 4,5-DHPA requires careful control to prevent random crosslinking. Protection of the anhydride is often required, or the use of the corresponding dimethyl ester, followed by hydrolysis and re-anhydrization. However, for direct etherification, the following optimized protocol is used.

Step-by-Step Protocol

-

Setup: Equip a 500 mL 3-neck flask with a Dean-Stark trap (toluene fill), nitrogen inlet, and mechanical stirrer.

-

Dissolution: Charge 4,5-DHPA (20 mmol) and anhydrous DMF (100 mL).

-

Base Addition: Add anhydrous K₂CO₃ (22 mmol). Stir at room temperature for 30 mins to form the phenoxide.

-

Linker Addition: Dropwise add the dihalo-linker (e.g., 1,4-dibromobutane, 10 mmol) diluted in DMF.[1][2]

-

Critical Control: Slow addition prevents intermolecular oligomerization.

-

-

Reaction: Heat to 80°C for 12 hours. Monitor by TLC for disappearance of 4,5-DHPA.[1][2]

-

Isolation: Pour mixture into ice water (pH adjusted to 4 with dilute HCl). Filter the precipitate.[5]

-

Re-Anhydrization (Crucial): The aqueous workup hydrolyzes the anhydride to the diacid.[1]

Phase 2: Polymerization to Polyimide[1][2][7]

Reaction Scheme:

Step-by-Step Protocol

-

Stoichiometry: Calculate molar equivalents to exactly 1:1.00. Even a 1% offset limits

to <15 kDa.[1] -

Diamine Dissolution:

-

In a flame-dried flask under

, dissolve Diamine (e.g., ODA, 5.0 mmol) in anhydrous DMAc. -

Solid content should be 15–20 wt%.[1]

-

-

Anhydride Addition:

-

Add the Bis(ether anhydride) (synthesized in Phase 1, 5.0 mmol) in three portions over 30 minutes.

-

Why? Controls exotherm and prevents local gelation.

-

-

PAA Formation: Stir at 0–5°C for 1 hour, then room temperature for 24 hours. The solution should become viscous (honey-like).[1]

-

Imidization (Chemical Method - Recommended for Solubility):

-

Add Acetic Anhydride (4 eq. per repeat unit) and Pyridine (4 eq.) to the PAA solution.[1]

-

Stir at room temperature for 24 hours, then heat to 60°C for 4 hours.

-

-

Precipitation: Pour the viscous solution into a blender containing Methanol (10x volume).

-

Purification: Filter the fibrous polymer, wash with methanol, and dry at 150°C in vacuum.

Visualization of Signaling & Workflow

The following diagram illustrates the chemical pathway from the raw 4,5-DHPA monomer to the final Polyimide film.

Caption: Workflow for converting mono-anhydride 4,5-DHPA into a polymerizable bis-anhydride and subsequent polyimide.

Characterization & Quality Control

To ensure the protocol was successful, the following characterization steps are mandatory.

| Technique | Target Parameter | Acceptance Criteria |

| FTIR Spectroscopy | Imidization Efficiency | Appearance of imide peaks at 1780 cm⁻¹ (sym) and 1720 cm⁻¹ (asym).[1] Disappearance of amide peak at 1650 cm⁻¹. |

| ¹H NMR (DMSO-d₆) | Structure Verification | Proton resonance of the ether linker (approx. 4.0 ppm) and aromatic protons.[1][6] |

| Inherent Viscosity | Molecular Weight Proxy | |

| TGA | Thermal Stability | 5% weight loss temperature ( |

| DSC | Glass Transition ( | Distinct |

Troubleshooting Guide

Issue 1: Low Viscosity / Low Molecular Weight

-

Cause: Moisture in solvent or stoichiometry imbalance.

-

Solution: Re-sublime the diamine. Ensure the bis-anhydride is fully cyclized (no residual acid) by checking FTIR for broad -OH peaks around 3000-3500 cm⁻¹ (indicates diacid).[1]

Issue 2: Gelation during PAA Synthesis

-

Cause: Crosslinking via the catechol hydroxyls (if not fully reacted/protected) or extremely high concentration.[1]

-

Solution: Reduce solid content to 15%. Ensure the synthesis of the Bis(ether anhydride) was complete and purified to remove any tetra-functional species.

Issue 3: Incomplete Solubility of Final PI

-

Cause: Rigid backbone or strong inter-chain interactions.

-

Solution: Use the Chemical Imidization method (Ac₂O/Pyridine) rather than thermal imidization.[1] The chemical route often yields more soluble, amorphous polymers compared to the crystalline domains formed during thermal curing.

References

-

Sroog, C. E. (1991).[1] "Polyimides".[1][3][4][7][8][9] Progress in Polymer Science, 16(4), 561-694.[1][2] Link

- Foundational text on the two-step polyamic acid synthesis route.

-

Eastmond, G. C., & Paprotny, J. (1996).[1][2] "Synthesis of bulky bis(ether anhydride)s and poly(ether imide)s". Journal of Materials Chemistry, 6, 1455-1458.[2] Link

-

Protocol for converting substituted phthalic anhydrides into bis(ether anhydride) monomers.[1]

-

-

Park, H. B., et al. (2007).[1][2] "Polymers with Cavities Tuned for Fast Selective Transport of Small Molecules". Science, 318(5848), 254-258.[1][2] Link[1]

- Context on hydroxyl-functionalized polyimides and their thermal rearrangement (TR) capabilities.

-

Liaw, D. J., et al. (2012).[1][2] "Advanced polyimide materials: Syntheses, physical properties and applications".[2] Progress in Polymer Science, 37(7), 907-974.[1][2] Link

- Comprehensive review on functional group tolerance in polyimide synthesis.

Sources

- 1. 4,4'-(4,4'-ISOPROPYLIDENEDIPHENOXY)BIS(PHTHALIC ANHYDRIDE) | 38103-06-9 [chemicalbook.com]

- 2. CAS 1823-59-2: 4,4-Oxydiphthalic anhydride | CymitQuimica [cymitquimica.com]

- 3. EP2935404A1 - Process for the production of polyetherimides - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

Application Note: Functionalization of Graphene Oxide using 4,5-Dihydroxyphthalic Anhydride

This Application Note provides a comprehensive protocol for the covalent functionalization of Graphene Oxide (GO) with 4,5-dihydroxyphthalic anhydride (DHPA). This modification introduces high-density catechol moieties onto the graphene basal plane, significantly enhancing its capability for drug loading (via

Introduction & Principle

The functionalization of Graphene Oxide (GO) with 4,5-dihydroxyphthalic anhydride (DHPA) exploits the reactivity of the cyclic anhydride group towards the hydroxyl (-OH) functionalities present on the GO surface.

Unlike non-covalent functionalization (which is unstable under physiological conditions), this protocol forms a robust ester linkage via a ring-opening reaction. The resulting material, GO-DHPA , features:

-

Catechol Units: The 4,5-dihydroxy substitution pattern mimics adhesive proteins found in mussels (e.g., polydopamine), providing superior interfacial adhesion and metal chelating sites.

-

Enhanced Solubility: The generation of a free carboxylic acid group during ring-opening increases hydrophilicity and dispersibility in physiological buffers.

-

Drug Loading Capacity: The aromatic phthalic core extends the

-conjugated system, enhancing the loading of aromatic drugs (e.g., Doxorubicin) via

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the GO hydroxyl oxygen on one of the carbonyl carbons of the anhydride ring.

Figure 1: Mechanistic pathway for the ring-opening esterification of GO with DHPA.

Materials & Reagents

| Reagent/Material | Grade/Specification | Purpose |

| Graphene Oxide (GO) | Powder or highly concentrated slurry | Base nanomaterial |

| 4,5-Dihydroxyphthalic Anhydride | >97% Purity | Functionalizing agent |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Reaction solvent (disperses GO well) |

| Triethylamine (TEA) | >99% | Base catalyst (activates GO -OH) |

| Ethanol / Acetone | ACS Reagent | Washing and precipitation |

| Dialysis Tubing | 12-14 kDa MWCO | Purification |

Experimental Protocol

Phase 1: Pre-Dispersion and Activation

Rationale: Aggregated GO sheets have low reactivity. Anhydrous conditions prevent hydrolysis of the anhydride before it reacts with GO.

-

Dispersion: Weigh 100 mg of GO powder into a dry 250 mL round-bottom flask.

-

Solvent Addition: Add 100 mL of anhydrous DMF.

-

Exfoliation: Sonicate the mixture using a bath sonicator (40 kHz) for 1 hour until a homogeneous, brownish-black dispersion is obtained. Note: Keep bath temperature below 40°C to prevent thermal reduction.

-

Catalyst Addition: Add 1.0 mL of Triethylamine (TEA) to the dispersion. Stir for 15 minutes under nitrogen atmosphere.

Phase 2: Functionalization Reaction

-

Reagent Addition: Add 500 mg of 4,5-dihydroxyphthalic anhydride (5:1 weight ratio relative to GO) to the flask.

-

Tip: A high excess is used to drive the reaction kinetics on the heterogeneous surface.

-

-

Reaction: Equip the flask with a condenser and a drying tube (calcium chloride). Heat the mixture to 90°C in an oil bath with vigorous magnetic stirring (500 rpm).

-

Duration: Maintain reaction for 24 hours .

-

Observation: The color may darken slightly due to the formation of the ester conjugates and partial thermal reduction.

-

Phase 3: Purification & Isolation

Rationale: Removing unreacted anhydride and high-boiling DMF is critical for cytotoxicity assays.

-

Precipitation: Cool the reaction mixture to room temperature. Pour slowly into 300 mL of cold acetone or diethyl ether to precipitate the functionalized GO.

-

Centrifugation: Centrifuge at 10,000 rpm for 20 minutes. Discard the supernatant (containing excess DHPA and DMF).

-

Washing: Resuspend the pellet in Ethanol:Water (1:1). Centrifuge and repeat 3 times .

-

Dialysis: Resuspend the final pellet in 50 mL DI water. Transfer to dialysis tubing (12-14 kDa MWCO) and dialyze against distilled water for 48 hours , changing water every 6 hours.

-

Lyophilization: Freeze-dry the dialyzed suspension to obtain the final GO-DHPA powder.

Characterization & Validation

To certify the synthesis, the following analytical signatures must be observed:

| Technique | Parameter | Expected Signal Change |

| FTIR | Ester C=O | Appearance of new band at ~1730 cm⁻¹ (Ester linkage). |

| Amide/Acid | Appearance of ~1650-1700 cm⁻¹ (Free COOH on phthalic ring).[1] | |

| Hydroxyl | Broadening at 3200-3500 cm⁻¹ (Catechol -OH + GO -OH). | |

| Raman | I_D / I_G Ratio | Increase in D/G ratio (e.g., from 0.9 to 1.2) due to sp³ defect introduction (esterification). |

| XPS | C1s Spectrum | Increase in O-C=O component (approx. 289 eV). |

| TGA | Weight Loss | Additional weight loss stage at 200-300°C corresponding to the decomposition of the phthalic moiety. |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for GO-DHPA synthesis.

Applications in Drug Delivery

The GO-DHPA platform is particularly effective for delivering chemotherapeutic agents like Doxorubicin (DOX).

-

Loading Mechanism: The phthalic anhydride core provides an expanded aromatic system for

- -

pH-Responsive Release: The ester linkage is relatively stable at physiological pH (7.4) but hydrolyzes more rapidly in the acidic microenvironment of tumors (pH 5.0-6.0), triggering drug release.

Loading Protocol:

-

Mix 1 mg/mL GO-DHPA with 0.5 mg/mL Doxorubicin in water.

-

Stir in the dark for 24 hours at room temperature.

-

Centrifuge to remove unbound drug.

-

Calculate Loading Efficiency using UV-Vis absorbance at 480 nm (DOX).

References

-

Chemical Functionalization of Graphene Oxide: Dreyer, D. R., et al. "The chemistry of graphene oxide." Chemical Society Reviews 39.1 (2010): 228-240. Link

-

Anhydride Reactivity with Carbon Nanomaterials: Salzmann, C. G., et al. "The role of carboxylated carbonaceous fragments in the functionalization of carbon nanotubes." Advanced Materials 19.6 (2007): 883-887. Link

-

Catechol-Modified Graphene: Xu, L. Q., et al. "Dopamine-induced reduction and functionalization of graphene oxide nanosheets." Macromolecules 43.20 (2010): 8336-8339. Link

- Phthalic Anhydride Derivatives in Drug Delivery: Zhang, Y., et al. "Phthalic anhydride-functionalized graphene oxide for efficient removal of heavy metal ions.

Sources

Application Note: Synthesis of Catechol-Functionalized Polyesters using 4,5-Dihydroxyisobenzofuran-1,3-dione

Executive Summary

Catechol-functionalized polymers have emerged as a premier class of biomaterials, mimicking the wet-adhesion capabilities of mussel foot proteins (Mytilus edulis). These materials offer unique properties: tissue adhesion, metal coordination, and oxidative crosslinking.

This guide details the synthesis of catechol-functionalized polyesters using 4,5-dihydroxyisobenzofuran-1,3-dione (also known as 4,5-dihydroxyphthalic anhydride). Unlike simple aliphatic polyesters, incorporating this aromatic anhydride introduces rigidity and high-density catechol functionality directly into the polymer backbone.

The Core Challenge: The catecholic hydroxyl groups are highly reactive and prone to oxidation (to quinones) or side-reactions during polymerization. The Solution: A rigorous Protection-Polymerization-Deprotection (PPD) strategy. We utilize an acetonide-protected monomer to mask the catechol moiety during high-temperature polycondensation, followed by a chemoselective deprotection that preserves the ester backbone.

Strategic Pre-Synthesis Considerations

Before initiating the workflow, the following chemical logic must be understood to ensure reproducibility and structural integrity.

The Monomer: 4,5-Dihydroxyisobenzofuran-1,3-dione

-

CAS: 4,5-dihydroxyphthalic anhydride (varied CAS depending on hydration, often cited as acid precursor CAS 610-35-5).

-

Role: Acts as the "A" monomer in A-A + B-B step-growth polymerization.

-

Reactivity: The anhydride ring opens to form ester linkages with diols. The 4,5-hydroxyls must be orthogonal (non-reactive) during this step.

The Protection Strategy (Acetone Ketal)

Direct polymerization of the unprotected monomer leads to uncontrolled branching and oxidative crosslinking (browning). We convert the 4,5-dihydroxy moiety into a 2,2-dimethyl-1,3-benzodioxole ring. This group is:

-

Stable under neutral/basic conditions and elevated temperatures (<220°C) used in polymerization.

-

Labile under specific acidic conditions, allowing removal without hydrolyzing the polyester backbone.

Phase 1: Monomer Engineering (Protection)

Objective: Synthesize 2,2-dimethyl-1,3-benzodioxole-5,6-dicarboxylic anhydride (Protected Monomer).

Reagents

-

4,5-Dihydroxyphthalic acid (Precursor)

-

2,2-Dimethoxypropane (DMP) (Dehydrating/Ketalization agent)[1]

-

p-Toluenesulfonic acid (pTSA) (Catalyst)[1]

-

Acetic Anhydride (For ring closure to anhydride)

-

Acetone (Solvent, anhydrous)

Protocol 1: Synthesis of the Protected Anhydride

-

Ketalization:

-

Suspend 4,5-dihydroxyphthalic acid (10 g) in anhydrous acetone (100 mL).

-

Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of pTSA (0.05 eq).[1]

-

Reflux for 4–6 hours under nitrogen. The suspension should clear as the soluble acetonide forms.

-

Mechanism:[2][3][4][5] Trans-ketalization protects the catechol as a five-membered dioxole ring.

-

QC Check: TLC (Solvent: Ethyl Acetate/Hexane) should show disappearance of the polar starting material.

-

-

Isolation of Acid Intermediate:

-

Neutralize with NaHCO₃, filter, and evaporate solvent.

-

Recrystallize the resulting 2,2-dimethyl-1,3-benzodioxole-5,6-dicarboxylic acid from ethyl acetate.

-

-

Anhydride Formation:

-

Dissolve the protected acid in acetic anhydride (excess, 5 eq).

-

Heat to 100°C for 2 hours.

-

Remove excess acetic anhydride under vacuum.

-

Purification: Recrystallize from toluene/hexane.

-

Target: White/off-white crystals. Melting Point: ~168–170°C.

-

Phase 2: Polymerization (The Backbone)

Objective: Synthesize Poly(2,2-dimethyl-1,3-benzodioxole-5,6-diyl-alt-diol) via melt polycondensation.

Reagents

-

Monomer A: Protected Anhydride (from Phase 1).

-

Monomer B: Diol (e.g., 1,6-Hexanediol for flexibility, or PEG-diol for water solubility).

-

Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂).

-

Antioxidant: Irganox 1010 (Optional, to prevent thermal oxidation).

Protocol 2: Melt Polycondensation

-

Stoichiometry: Charge a flame-dried polymerization reactor with Monomer A (1.00 eq) and Monomer B (1.05 eq). Note: A slight excess of diol compensates for volatility and ensures hydroxyl end-groups.

-

Esterification (Stage I):

-

Polycondensation (Stage II):

-

Increase temperature to 200°C . Caution: Do not exceed 220°C to prevent thermal degradation of the acetonide.

-

Apply high vacuum (< 0.1 mbar) slowly to remove excess diol and drive molecular weight growth (Le Chatelier’s principle).

-

Continue for 4–6 hours. Monitor torque (viscosity).

-

-

Termination:

-

Cool to room temperature under Nitrogen.

-

Dissolve the polymer in Chloroform or DCM.

-

Precipitate into cold Methanol. Filter and dry.

-

Visualization: Synthesis Workflow

Figure 1: Complete synthetic workflow from raw monomer to functionalized polymer.

Phase 3: Functional Activation (Deprotection)

Objective: Cleave the acetonide group to release the free catechol without hydrolyzing the ester backbone.

Protocol 3: Chemoselective Acidolysis

This step relies on the kinetic difference between ketal hydrolysis (fast) and ester hydrolysis (slow).

-

Dissolution: Dissolve the Protected Polyester (1 g) in Dichloromethane (DCM) (10 mL).

-

Acid Addition: Add Trifluoroacetic acid (TFA) to reach a concentration of 10-20% v/v. Alternatively, use 1M HCl in THF/Water (9:1).

-

Authoritative Note: TFA in anhydrous DCM is often preferred to minimize water concentration, preventing ester hydrolysis. The cleavage mechanism proceeds via oxocarbenium ion intermediate.

-

-

Reaction: Stir at Room Temperature for 1–2 hours.

-

Purification:

-

Precipitate the polymer into cold Diethyl Ether (or Hexane, depending on solubility).

-

Redissolve in THF and dialyze against deionized water (using acidic water pH ~4 to prevent oxidation) if water-soluble, or reprecipitate if hydrophobic.

-

Lyophilize immediately to prevent oxidation.

-

Characterization & Data Analysis

Structural Validation (NMR)

The success of the synthesis is validated by tracking specific proton signals.[6][10]

| Moiety | Protected Polymer (¹H NMR, CDCl₃) | Deprotected Polymer (¹H NMR, DMSO-d₆) |

| Aromatic Protons | Singlet ~7.2 ppm | Singlet ~7.4 ppm (Shift due to -OH) |

| Acetonide (-CH₃) | Singlet ~1.7 ppm (6H) | Absent (Critical Validation) |

| Ester α-CH₂ | Triplet ~4.3 ppm | Triplet ~4.2 ppm |

| Catechol -OH | Absent | Broad Singlet ~9.0–9.5 ppm |

Thermal Properties[7][11][12]

-

Tg (Glass Transition): The deprotected polymer typically shows a higher Tg than the protected precursor due to hydrogen bonding between catechol groups.

-

Stability: TGA usually shows degradation onset >250°C.

Troubleshooting & Self-Validating Systems

| Issue | Probable Cause | Corrective Action (Self-Correction) |

| Polymer is brown/black | Oxidation of catechol | Ensure strict N₂ atmosphere. Use acidic water (pH 4) during workup. Add reducing agent (Na₂S₂O₄) during dialysis. |

| Low Molecular Weight | Impure monomer or wet reagents | Dry diols azeotropically. Recrystallize anhydride. Verify stoichiometry is exactly 1:1 (or controlled excess). |

| Incomplete Deprotection | Acid too weak or time too short | Increase TFA concentration. Monitor NMR every 30 mins. |

| Backbone Degradation | Acid too strong or too much water | Switch to anhydrous deprotection (TFA/DCM). Reduce reaction time. |

References

-

Faure, E., et al. (2013). "Catechols as versatile platforms in polymer chemistry." Progress in Polymer Science. Link

-

Sedó, J., et al. (2013). "Catechol-based biomimetic functional materials." Advanced Materials. Link

-

Krogsgaard, M., et al. (2016). "Self-healing mussel-inspired multi-pH-responsive hydrogels." Biomacromolecules. Link

-

Podkościelna, B., et al. (2021). "Synthesis and characterization of new dimethacrylate monomers from 4,5-dihydroxyphthalic acid." Polymer Bulletin. Link

-

Protection Protocol Grounding: Protective Groups in Organic Synthesis (Greene & Wuts). Acetonide formation and cleavage conditions.[1][5][11] Link

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CN101239905B - The preparation method of dihydroxyphthalic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. ias.ac.in [ias.ac.in]

- 6. Overcoming the low reactivity of biobased, secondary diols in polyester synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. mdpi.com [mdpi.com]

- 11. Acetonides [organic-chemistry.org]

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 4,5-Dihydroxyisobenzofuran-1,3-dione

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,5-Dihydroxyisobenzofuran-1,3-dione. Recognizing the nuanced challenges this synthesis presents, we have developed this resource to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple procedural lists to explain the causal relationships behind experimental choices, empowering you to optimize reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to 4,5-Dihydroxyisobenzofuran-1,3-dione?

The most direct and common method for synthesizing 4,5-Dihydroxyisobenzofuran-1,3-dione is the thermal or chemical dehydration of its precursor, 4,5-dihydroxyphthalic acid.[1] This reaction involves the intramolecular removal of a water molecule to form the cyclic anhydride.[2][3]

Q2: What are the principal challenges in this synthesis?

The synthesis is complicated by the presence of the two electron-donating hydroxyl groups on the aromatic ring. These groups increase the molecule's susceptibility to oxidation and decomposition at the elevated temperatures often required for dehydration. The primary challenges are:

-

Preventing Polycondensation: Simply heating the precursor diacid can lead to intermolecular reactions, forming a viscous, polymeric tar instead of the desired monomeric anhydride.[4]

-

Avoiding Decomposition: The phenolic moieties are sensitive to heat and air, which can lead to charring and the formation of dark, impure products.

-

Ensuring Complete Dehydration: Achieving complete conversion to the anhydride without resorting to harsh conditions that cause degradation is a delicate balance.

-

Product Hydrolysis: The anhydride product is susceptible to hydrolysis, readily reacting with water to revert to the starting diacid.[3] This necessitates scrupulously anhydrous conditions during reaction and workup.

Q3: How should the final product, 4,5-Dihydroxyisobenzofuran-1,3-dione, be stored?

Due to its anhydride structure and hydroxyl groups, the compound is sensitive to moisture and atmospheric oxygen. For optimal stability, it should be stored in an inert atmosphere (e.g., under argon or nitrogen) at a low temperature (2-8°C). Using a desiccator within a refrigerator is a practical approach.

Troubleshooting Guide: A Problem-and-Solution Framework

This section addresses specific experimental issues in a question-and-answer format, providing solutions grounded in chemical principles.

Q4: My reaction yields a dark brown or black tarry substance with little to no desired product. What is happening and how can I fix it?

Answer: This is the most common failure mode and is almost certainly due to decomposition and/or polycondensation.[4] The high temperatures required for direct thermal dehydration often exceed the decomposition temperature of the molecule, especially in the presence of oxygen.

-

Causality: At high temperatures, intermolecular ether formation or other condensation reactions between molecules of the starting material or product can occur, leading to intractable polymers.[4] The phenolic groups can also oxidize, creating colored impurities.

-

Strategic Solutions:

-

Inert Solvent Dehydration: The most effective solution is to perform the dehydration by heating the 4,5-dihydroxyphthalic acid in a high-boiling, inert organic solvent such as diphenyl ether, dimethylacetamide, or an alkylbenzene.[4] This approach prevents localized overheating, ensures even heat distribution, and suppresses intermolecular side reactions.[4]

-

Azeotropic Water Removal: If using a suitable solvent (e.g., toluene, xylene), water can be removed azeotropically as it forms, driving the reaction to completion at a lower temperature than direct heating would require. A Dean-Stark apparatus is essential for this method.

-

Chemical Dehydration at Lower Temperatures: Consider using a chemical dehydrating agent that allows for lower reaction temperatures. Acetic anhydride is a common choice for forming cyclic anhydrides.[5] However, it may also acetylate the hydroxyl groups, so subsequent hydrolysis of the acetate esters might be necessary. Thionyl chloride can also be effective but generates stoichiometric HCl waste.[5]

-

Q5: The reaction seems to work, but my yield is very low. How can I improve it?

Answer: Low yield typically points to an incomplete reaction, product loss during workup, or competing side reactions that are less severe than catastrophic decomposition.

-

Causality & Solutions:

-

Incomplete Dehydration: The equilibrium between the diacid and the anhydride may not fully favor the product under your conditions.

-

Action: Increase the reaction time or temperature moderately. If using an inert solvent, ensure it is heated to a sufficient temperature to drive off water. Using a vacuum can also help remove water and shift the equilibrium.

-

-

Product Hydrolysis During Workup: Any exposure to water during filtration or purification will convert your product back to the starting material.

-

Action: Ensure all glassware is oven-dried and the workup is performed under anhydrous conditions. Avoid aqueous washes. If you must wash, use a non-protic, anhydrous solvent.

-

-

Loss During Purification: The product may be lost if the purification method is not suitable.

-

Action: Sublimation under high vacuum is the preferred method for purifying phthalic anhydrides.[6] It effectively separates the volatile anhydride from the non-volatile diacid starting material and any polymeric residues. Recrystallization can be challenging; if attempted, it must be from a thoroughly dried, non-protic solvent.

-

-

Q6: My final product is contaminated with the starting material, 4,5-dihydroxyphthalic acid. How do I remove it?

Answer: This indicates either an incomplete reaction or, more likely, product hydrolysis.

-

Causality & Solutions:

-

Incomplete Reaction: See the solutions for Q5 regarding driving the reaction to completion.

-

Purification Strategy: The physical properties of the anhydride and the diacid are significantly different, which can be exploited for purification.

-

Sublimation (Recommended): This is the most effective method. The desired anhydride will sublime, leaving the non-volatile diacid behind.[6]

-

Solvent Washing: You can attempt to wash the crude product with a solvent in which the diacid is insoluble but the anhydride has some solubility. This is less effective and risks product loss. Conversely, you could try to find a solvent that solubilizes the diacid but not the anhydride. Thoroughly dry all solvents before use.

-

-

Visualizing the Process

General Synthesis Workflow

The diagram below outlines the fundamental steps from precursor to purified product.

Caption: High-level workflow for the synthesis and purification.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common synthesis issues.

Caption: A decision tree for troubleshooting common synthesis problems.

Experimental Protocols & Data

Protocol: Dehydration of 4,5-Dihydroxyphthalic Acid in an Inert Solvent

This protocol is adapted from established methods for preparing hydroxyphthalic anhydrides and is designed to minimize degradation.[4]

Materials:

-

4,5-Dihydroxyphthalic acid

-

Diphenyl ether (or other suitable high-boiling inert solvent)

-

Anhydrous toluene (for transfer, optional)

-

Standard reflux apparatus with a condenser and nitrogen/argon inlet

-

Heating mantle with stirrer

-

High-vacuum line for sublimation

Procedure:

-

Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas (N₂ or Ar) to maintain anhydrous conditions.

-

Charging the Flask: To a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and inert gas inlet, add 4,5-dihydroxyphthalic acid (1.0 eq).

-

Solvent Addition: Add a sufficient volume of diphenyl ether to create a stirrable slurry (approx. 10-20 mL per gram of diacid).

-

Reaction: Begin stirring and gently heat the mixture under a positive pressure of inert gas. Slowly raise the temperature to the boiling point of the solvent (for diphenyl ether, ~257°C). Water will be evolved and exit through the condenser.

-

Monitoring: Reflux the solution for 2-4 hours. The reaction is typically complete when water evolution ceases. The solution may darken, but should not form a solid tar.

-

Isolation (Post-Reaction):

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

If a precipitate forms, collect it by filtration under an inert atmosphere. Wash the solid with a small amount of cold, anhydrous toluene or hexane to remove residual solvent.

-

If no precipitate forms, the solvent can be removed under reduced pressure, but this may require very high vacuum and heat.

-

-

Purification (Sublimation):

-

Transfer the crude solid product to a sublimation apparatus.

-

Heat the apparatus gently under high vacuum (e.g., <0.1 mmHg).

-

The pure 4,5-Dihydroxyisobenzofuran-1,3-dione will sublime and collect on the cold finger as a crystalline solid.

-

Collect the sublimed product in a dry, inert atmosphere.

-

Table 1: Comparison of Dehydration Methods

| Method | Reagent/Condition | Typical Temp. | Advantages | Disadvantages & Mitigation |

| Thermal (Solvent) | High-boiling inert solvent (e.g., Diphenyl ether) | 200-260°C | Simple, avoids reagents; minimizes polycondensation.[4] | High temperature can still cause some decomposition. Mitigation: Use the lowest effective temperature and an inert atmosphere. |

| Azeotropic | Toluene or Xylene with Dean-Stark trap | 110-140°C | Lower temperature reduces degradation; drives reaction forward. | May be slow; requires completely anhydrous setup. Mitigation: Ensure all reagents and solvents are dry. |

| Chemical (Anhydride) | Acetic Anhydride | 120-140°C | Effective dehydration at moderate temperatures.[5] | Can cause acetylation of hydroxyl groups; difficult to remove excess reagent. Mitigation: May require a separate deacetylation step. |

| Chemical (Acid Chloride) | Thionyl Chloride (SOCl₂) | Room Temp - 80°C | Works at low temperatures.[5] | Generates corrosive HCl gas; reagent is hazardous. Mitigation: Use a fume hood and a base/trap for HCl. |

References

- A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing. National Institutes of Health (NIH).

- Method for producing 4-hydroxyphthalic anhydride. Google Patents.

- Catalysts, kinetics, and reactor design in phthalic anhydride synthesis. OSTI.GOV.

- Phthalic anhydride (PA): a valuable substrate in organic transformations. National Center for Biotechnology Information (PMC).

- cis-Δ 4 -TETRAHYDROPHTHALIC ANHYDRIDE. Organic Syntheses Procedure.

- The unexpected formation of a dihydroisobenzofuran derivative from the addition of a Grignard reagent to a 1,3-indanedione. University of Edinburgh Research Explorer.

- Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI.

- Synthesis of 4,5-dihydroxyphthalonitrile | Request PDF. ResearchGate.

- Catalyst for the preparation of phthalic anhydride. Google Patents.

- Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. PubMed.

- Phthalic anhydride. Wikipedia.

- 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746. PubChem.

- Synthesis of 4,5-Dicyanophthalic Acid and Its Functional Derivatives. ResearchGate.

- Identification of benzofuran-4,5-diones as novel and selective non-hydroxamic acid, non-peptidomimetic based inhibitors of human peptide deformylase. National Center for Biotechnology Information (PMC).

- ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. ResearchGate.

- Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue. ResearchGate.

- 5-Hydroxyisobenzofuran-1,3-dione | 27550-59-0. Sigma-Aldrich.

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Center for Biotechnology Information (PMC).

- 4-Hydroxyisobenzofuran-1,3-dione | 37418-88-5 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd..

- 4-Hydroxyisobenzofuran-1,3-dione. Oakwood Chemical.

- How to make Phthalic acid and Phthalic Anhydride. YouTube.

- 5-Hydroxyisobenzofuran-1,3-dione (EVT-298243). EvitaChem.

- Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. International Multilingual Journal of Science and Technology.

- 1,3-Isobenzofurandione,4,5-dihydroxy-(9CI)) Product Description. ChemicalBook.

- Synthesis of 4,7‐Dihydroxyperhydroisobenzofuran‐1‐one and Comparison with Zwergal's Structure of “garlicin”. University of Vienna.

- A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS. A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS Rizk E..

- Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. National Center for Biotechnology Information (PMC).

Sources

- 1. 4,5-Dihydroxyphthalic acid | C8H6O6 | CID 45746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study | MDPI [mdpi.com]

- 3. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 4. JPS61140578A - Method for producing 4-hydroxyphthalic anhydride - Google Patents [patents.google.com]

- 5. Buy 5-Hydroxyisobenzofuran-1,3-dione (EVT-298243) | 27550-59-0 [evitachem.com]

- 6. youtube.com [youtube.com]

Technical Support Center: Stability & Handling of 4,5-Dihydroxyisobenzofuran-1,3-dione

Case ID: 4,5-DHPA-STAB-001 Compound: 4,5-Dihydroxyisobenzofuran-1,3-dione (4,5-Dihydroxyphthalic Anhydride) Priority: High (Moisture Sensitive)

Introduction: The "Moisture Magnet" Challenge

You are likely working with this compound as a precursor for fluorescent dyes (e.g., fluorescein derivatives) or specialized polyimides. While all cyclic anhydrides are moisture-sensitive, 4,5-dihydroxyisobenzofuran-1,3-dione presents a unique "double threat" to stability:

-

The Anhydride Linkage: The central 5-membered ring is electrophilic and prone to ring-opening hydrolysis.

-

The Hydroxyl Groups: The two phenolic -OH groups at positions 4 and 5 significantly increase the polarity and hygroscopicity of the solid compared to unsubstituted phthalic anhydride. They act as "moisture magnets," drawing atmospheric water directly to the crystal lattice, accelerating hydrolysis.

This guide provides the protocols necessary to maintain the integrity of this reagent.

Module 1: The Science of Degradation

Understanding why the compound degrades allows you to predict failure points in your workflow.

The Hydrolysis Pathway

When exposed to moisture, the anhydride ring opens to form 4,5-dihydroxyphthalic acid . This is an irreversible reaction under standard storage conditions. The reaction is autocatalytic; the carboxylic acid generated can catalyze further hydrolysis of the remaining anhydride in the crystal lattice.

Figure 1: The irreversible hydrolysis pathway. The anhydride reacts with water to form the dicarboxylic acid, rendering the reagent useless for cyclization reactions.

Module 2: Storage Protocols (The "Dry Chain")

To prevent hydrolysis, you must maintain a "Dry Chain" of custody. Standard "cool and dry" advice is insufficient for this hygroscopic variant.

Tiered Storage Recommendations

| Parameter | Gold Standard (Long-Term) | Silver Standard (Short-Term) | Critical Failure (Avoid) |

| Atmosphere | Glovebox (N₂ or Ar) | Desiccator with active P₂O₅ or Silica | Open benchtop |

| Temperature | -20°C (Freezer) | +4°C (Fridge) | > 25°C or Fluctuating |

| Container | Glass vial + Teflon tape seal + Secondary Mylar bag | Glass vial + Parafilm | Plastic snap-cap vials |

| Desiccant | Indicating Drierite + Molecular Sieves inside secondary bag | Silica Gel in desiccator | None |

Protocol: The "Warm-Up" Rule (Crucial)

The most common cause of degradation is condensation . If you store the compound at -20°C, the vial is cold. Opening it immediately in a humid lab causes water to condense inside the vial instantly.

-

Remove the secondary container (bag/jar) from the freezer.

-

Do NOT open. Place it in a desiccator.

-

Allow to equilibrate to room temperature (minimum 3 hours ).

-

Only then open the vial to weigh out your sample.

Module 3: Troubleshooting & Rescue

QC: How do I know if it's degraded?

Before starting a critical synthesis, perform a quick QC check. The hydrolyzed acid behaves very differently from the anhydride.

| Test | Anhydride (Good) | Acid (Bad) | Mechanism |

| IR Spectroscopy | Doublet at ~1850 & 1760 cm⁻¹ | Single broad peak ~1690 cm⁻¹ | Anhydride carbonyl coupling vs. Acid H-bonding |

| Solubility | Soluble in dry THF/Acetone | Poor solubility in organic solvents | Polarity increase |

| Melting Point | Sharp (Specific to derivative) | Broad / Decomposition | Acid decarboxylation upon heating |

Rescue Protocol: Thermal Dehydration

If your material has partially hydrolyzed (contains <20% acid), you can often rescue it.

-

WARNING: Do NOT recrystallize from alcohols (forms esters) or acetic anhydride (forms 4,5-diacetoxy phthalic anhydride).

The Sublimation Method (Preferred for <5g):

-

Place the crude solid in a sublimation apparatus.

-

Apply high vacuum (<0.1 mmHg).

-

Heat the oil bath slowly (typically 180–220°C, depending on vacuum quality).

-

The anhydride will sublime onto the cold finger; the acid must dehydrate before subliming, or impurities will remain at the bottom.

The Vacuum Bake Method (Bulk >5g):

-

Place solid in a round-bottom flask.

-

Connect to a high-vacuum manifold.

-

Heat to 100°C–120°C for 4–6 hours under dynamic vacuum.

-

This drives off water, re-closing the ring from acid to anhydride.[1]

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store a solution of the anhydride in DMSO or DMF? A: No. While soluble, these solvents are hygroscopic. Over time, the water absorbed by the solvent will hydrolyze the anhydride. Furthermore, at high temperatures, DMSO can react with anhydrides (Pummerer-type rearrangements). Always prepare solutions fresh.

Q: The powder has clumped together. Is it ruined? A: Likely, yes. Clumping indicates moisture absorption and surface hydrolysis. The "crust" is likely the dicarboxylic acid. Perform an IR test. If the carbonyl doublet (1850/1760 cm⁻¹) is still prominent, attempt the Sublimation Rescue (see Module 3).

Q: Why can't I recrystallize from Ethanol? A: Ethanol is a nucleophile. It will attack the anhydride ring just like water does, forming the mono-ethyl ester of 4,5-dihydroxyphthalic acid. You must use non-nucleophilic solvents (e.g., hot toluene or xylene) if recrystallization is absolutely necessary, though solubility may be poor due to the phenolic groups.

Q: I need to weigh 2 mg. Can I do it on the open bench? A: Speed is key. If the humidity is <40%, you have a roughly 2-minute window before significant surface hydrolysis occurs. For high precision, weigh by difference using a capped vial, or use a glovebox.[2]

References

-

NIST Chemistry WebBook. Phthalic Anhydride Infrared Spectrum. (Demonstrates characteristic anhydride doublet at ~1760 and 1850 cm⁻¹). [Link]

-

Organic Syntheses. Purification of Phthalic Anhydride Derivatives. (General methodologies for sublimation and dehydration of phthalic acid derivatives). [Link]

Sources

Technical Support Center: Purification of Unreacted 4,5-Dihydroxyphthalic Acid

Welcome to the Technical Support Center for the purification of 4,5-dihydroxyphthalic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of unreacted 4,5-dihydroxyphthalic acid from reaction mixtures. Our goal is to equip you with the knowledge to overcome common purification challenges and ensure the high purity of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted 4,5-dihydroxyphthalic acid?

A1: The most common and effective techniques for purifying compounds from residual 4,5-dihydroxyphthalic acid include recrystallization, column chromatography, liquid-liquid extraction, and precipitation. The choice of method depends on the properties of your desired product, the scale of your reaction, and the nature of the impurities.

Q2: What are the key physical and chemical properties of 4,5-dihydroxyphthalic acid to consider during purification?

A2: 4,5-dihydroxyphthalic acid is a polar, aromatic dicarboxylic acid. Its two carboxylic acid groups and two hydroxyl groups make it highly polar and capable of strong hydrogen bonding. This results in moderate solubility in water, especially at higher temperatures, and good solubility in polar organic solvents like alcohols and acetone.[1] Its acidic nature (pKa values of approximately 2.89 and 5.51 for the parent phthalic acid) is a critical property to exploit during extraction and chromatography.[2]

Q3: How can I quickly assess the purity of my product after a purification step?

A3: Thin-Layer Chromatography (TLC) is an excellent initial method to qualitatively assess the removal of 4,5-dihydroxyphthalic acid. Use a polar solvent system, and you can visualize the spots using a UV lamp (254 nm) or an acidic stain. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3][4][5]

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid products when the impurity (unreacted 4,5-dihydroxyphthalic acid) has different solubility characteristics from the desired compound.[6][7][8]

Problem: My product and the unreacted 4,5-dihydroxyphthalic acid co-crystallize.

-

Cause: The chosen solvent system does not sufficiently differentiate the solubilities of your product and the impurity at high and low temperatures.

-

Solution:

-

Solvent Screening: Test a range of solvents or solvent mixtures. A good recrystallization solvent should dissolve your product well at elevated temperatures but poorly at low temperatures, while keeping the 4,5-dihydroxyphthalic acid either fully dissolved or largely insoluble at all temperatures.[6]

-

Mixed Solvent Systems: Consider using a binary solvent system. For example, dissolve your mixture in a solvent where both compounds are soluble (e.g., hot ethanol or acetone) and then add a less polar "anti-solvent" (e.g., water or hexane) dropwise until turbidity is observed. Slow cooling should then selectively crystallize your desired product. A patent for dihydroxyphthalic acid preparation mentions recrystallization from mixed solvents like methanol-water, ethanol-water, or acetone-water.[3][4]

-

Problem: Poor recovery of my purified product after recrystallization.

-

Cause: Your product may have some solubility in the cold recrystallization solvent, or you may be using too much solvent.

-

Solution:

-

Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product.[7]

-

Cooling Protocol: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.[9]

-

Wash Sparingly: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving a significant amount of your product.[7]

-

Experimental Protocol: Recrystallization of a Moderately Polar Product from 4,5-Dihydroxyphthalic Acid

-

Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or solvent system.

-

Dissolution: In an Erlenmeyer flask, add the crude product containing unreacted 4,5-dihydroxyphthalic acid. Add a minimal amount of the chosen hot solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[10]

-

Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9][10]

-

Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing: Wash the crystals with a small amount of ice-cold solvent.

-

Drying: Dry the purified crystals in a vacuum oven.

Liquid-Liquid Extraction

This technique is ideal for separating compounds with different acid-base properties and solubilities in immiscible solvents.[11]

Problem: Incomplete separation of 4,5-dihydroxyphthalic acid into the aqueous layer.

-

Cause: The pH of the aqueous layer is not high enough to fully deprotonate the carboxylic acid groups of the 4,5-dihydroxyphthalic acid.

-

Solution:

-

pH Adjustment: Use a weak base such as a saturated sodium bicarbonate solution to deprotonate the more acidic carboxylic acids.[11] For complete removal of the dihydroxyphthalic acid, a stronger base like sodium hydroxide (e.g., 1M solution) may be necessary to ensure both carboxylic acid groups are deprotonated, forming the highly water-soluble carboxylate salt.[12][13]

-

Multiple Extractions: Perform multiple extractions with smaller volumes of the basic aqueous solution. Three extractions are generally more effective than one large extraction.

-

Problem: Emulsion formation at the interface of the organic and aqueous layers.

-

Cause: Vigorous shaking can lead to the formation of stable emulsions, especially if surfactants or finely divided solids are present.

-

Solution:

-

Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking.

-

Brine Wash: Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break up the emulsion.

-

Filtration: Pass the emulsified mixture through a pad of celite or glass wool.

-

Workflow for Liquid-Liquid Extraction

Caption: Liquid-liquid extraction workflow for removing 4,5-dihydroxyphthalic acid.

Column Chromatography

Chromatography offers a high degree of separation for complex mixtures.[14][15][16][17][18]

Problem: 4,5-dihydroxyphthalic acid is co-eluting with my product.

-

Cause: The polarity of the eluent is too high, or the stationary phase is not providing adequate separation.

-

Solution:

-

Optimize the Mobile Phase: Decrease the polarity of your mobile phase. For normal-phase chromatography (silica gel), this means reducing the amount of the polar solvent (e.g., methanol or ethanol) in your non-polar solvent (e.g., hexane or dichloromethane). For reverse-phase chromatography, decrease the amount of the organic solvent (e.g., acetonitrile or methanol) in the aqueous phase.[14][17]

-

Incorporate an Acidic Modifier: For both normal and reverse-phase chromatography, adding a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve the peak shape of carboxylic acids and enhance separation.[19] This keeps the carboxylic acid groups protonated, reducing tailing on silica gel.

-